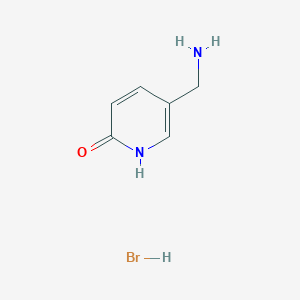

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

Description

Properties

IUPAC Name |

5-(aminomethyl)-1H-pyridin-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEHAINYNYLGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674207 | |

| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-18-0 | |

| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide: A Versatile Scaffold for Drug Discovery

Abstract

The 2-pyridone structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its unique combination of physicochemical properties and biological activities.[1][2] This guide provides an in-depth technical overview of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a functionalized pyridone derivative poised for significant application in drug discovery and development. We will explore its fundamental chemical properties, a plausible synthetic pathway, reactivity, and its potential as a versatile building block for creating novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research programs.

Chemical Identity and Structure

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is the salt form of a bifunctional molecule featuring a 2-pyridone core and a primary aminomethyl substituent. This combination provides two distinct points for chemical modification, making it an attractive starting material for library synthesis and lead optimization.

The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (pyridin-2-one) and lactim (2-hydroxypyridine) forms, with the lactam form predominating in most conditions.[2] This feature is critical to its function, allowing it to act as both a hydrogen bond donor (N-H) and acceptor (C=O), effectively mimicking peptide bonds or interacting with key biological targets.[3]

Nomenclature and Identifiers

| Attribute | Value | Source |

| Chemical Name | 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide | [4] |

| CAS Number | 1159822-18-0 (for HBr salt) | [4] |

| CAS Number (Free Base) | 131052-84-1 | [5][6] |

| Molecular Formula | C₆H₉BrN₂O | [4] |

| Molecular Weight | 205.06 g/mol | [4] |

| Free Base Formula | C₆H₈N₂O | [5] |

| Free Base Weight | 124.14 g/mol | [5][6] |

Chemical Structure

The structure combines the aromatic, yet amide-like character of the 2-pyridone ring with a nucleophilic primary amine, separated by a methylene linker.

Caption: Structure of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

Physicochemical Properties

Understanding the physicochemical properties is crucial for designing experimental conditions, including reaction setups, purification, and formulation.

| Property | Value / Observation | Rationale / Source |

| Appearance | Likely a colorless to off-white solid. | Based on typical appearance of similar organic salts. |

| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar solvents. | The hydrobromide salt form significantly increases polarity and aqueous solubility compared to the free base. |

| Storage Conditions | Sealed in dry, Room Temperature. | [4] Recommended to prevent moisture absorption and potential degradation. |

| pKa (Estimated) | Amine (NH₃⁺): ~9-10 Pyridone (N-H): ~11-12 | The aminomethyl group is a typical primary alkylamine. The pyridone N-H proton is weakly acidic.[7] |

Synthesis and Purification

Proposed Retrosynthetic Analysis

A logical approach involves the functionalization of a pre-existing 2-pyridone ring. A key transformation is the introduction of the aminomethyl group. This can be achieved from a corresponding hydroxymethyl, formyl, or cyano-substituted pyridone. A common and reliable method starts from 5-cyano-2-methoxypyridine.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide from 5-cyano-2-methoxypyridine.

Part A: Reduction of 5-Cyano-2-methoxypyridine

-

Reactor Setup: To a hydrogenation vessel, add 5-cyano-2-methoxypyridine (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add Raney Nickel (approx. 5-10% by weight) as the hydrogenation catalyst under an inert atmosphere (e.g., Argon).

-

Rationale: Raney Nickel is a standard and effective catalyst for the reduction of nitriles to primary amines. Alternative reagents like Lithium Aluminum Hydride (LiAlH₄) could also be used, but catalytic hydrogenation is often preferred for its cleaner workup and scalability.

-

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to 50-100 psi of H₂ and stir vigorously at room temperature. The reaction may be gently heated (40-50 °C) to increase the rate.

-

Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the solvent. Concentrate the filtrate under reduced pressure to yield crude 5-(aminomethyl)-2-methoxypyridine. This intermediate can be used directly in the next step.

Part B: Demethylation and Salt Formation

-

Reaction Setup: Dissolve the crude 5-(aminomethyl)-2-methoxypyridine from Part A in glacial acetic acid.

-

Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr, 2-3 eq) to the mixture.

-

Rationale: HBr serves a dual purpose. It is a strong acid that protonates the basic nitrogen of the pyridine ring, facilitating nucleophilic attack on the methyl group (demethylation). It also serves as the source of the bromide counter-ion to form the final hydrobromide salt.

-

-

Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for several hours (4-12 h).

-

Monitoring: Monitor the demethylation by HPLC-MS or TLC until the starting material is consumed.

-

Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product. Collect the solid by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or acetone to remove residual acetic acid and impurities.

-

Drying: Dry the resulting solid under vacuum to yield 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Stability

The utility of this molecule stems from the distinct reactivity of its two key functional groups: the primary amine and the 2-pyridone ring.

Caption: Key reactive sites on the 5-(aminomethyl)pyridin-2(1H)-one scaffold.

Reactivity of the Aminomethyl Group

The primary amine is a potent nucleophile and the most accessible reactive handle. It readily participates in a wide range of classical amine reactions:

-

Acylation: Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or anhydrides to form stable amide bonds. This is the most common strategy for incorporating the scaffold into larger molecules.

-

Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides.

-

Alkylation/Arylation: Undergoes N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig coupling.

-

Reductive Amination: Reacts with aldehydes or ketones to form an intermediate imine, which can be reduced in situ to yield secondary or tertiary amines.

Reactivity of the 2-Pyridone Ring

The 2-pyridone ring possesses a more nuanced reactivity profile.

-

N-H Functionalization: The ring nitrogen can be deprotonated with a suitable base and subsequently alkylated or arylated.

-

C-H Functionalization: Recent advances in transition-metal catalysis have enabled site-selective C-H functionalization of the pyridone core.[8] While the C5 position is occupied, the C3, C4, and C6 positions are available for reactions like arylation or alkylation, allowing for late-stage diversification of the scaffold.[8][9]

-

Tautomerism and Coordination: The lactam-lactim tautomerism allows the ring to act as a bidentate ligand, coordinating with metal ions, a property exploited in coordination chemistry and catalysis.[7]

Applications in Research and Drug Development

The 2-pyridone scaffold is prevalent in numerous FDA-approved drugs and clinical candidates.[2] 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide serves as an ideal entry point for programs targeting various diseases.

-

Bioisosteric Replacement: The 2-pyridone core is an excellent bioisostere for phenyl rings, amides, pyridines, and phenols.[2][3] It can improve physicochemical properties such as aqueous solubility and metabolic stability while maintaining or enhancing biological activity.[3]

-

Kinase Inhibitors: The hydrogen bonding pattern of the 2-pyridone ring is a classic "hinge-binder" motif, enabling potent inhibition of numerous protein kinases, which are critical targets in oncology and immunology.

-

Fragment-Based Drug Design (FBDD): With a low molecular weight (124.14 Da for the free base), this molecule is an ideal fragment.[5][6] The aminomethyl group provides a reliable vector for fragment evolution and linking once a binding mode is established by techniques like X-ray crystallography or NMR.

-

Antiviral and Antimicrobial Agents: Pyridone derivatives have demonstrated significant potential as antiviral agents, including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[10] The scaffold is also found in compounds with antibacterial and antifungal activities.[2]

Safety and Handling

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide should be handled in a laboratory setting by trained professionals. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a high-value chemical building block that combines the privileged 2-pyridone scaffold with a versatile primary amine handle. Its properties make it exceptionally well-suited for applications in medicinal chemistry, particularly in the synthesis of compound libraries for hit discovery and in the lead optimization phase of drug development. The insights and protocols provided in this guide aim to empower researchers to effectively utilize this potent scaffold in the pursuit of novel therapeutics.

References

-

Furstner, A. (2013). Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition. Available at: [Link]

-

Wikipedia. (2024). 2-Pyridone. Wikipedia, the free encyclopedia. Available at: [Link]

-

Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]

-

Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem Compound Database. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available at: [Link]

-

Supporting Information for "Lithium-Catalyzed Hydroboration of Imines with Pinacolborane". (n.d.). Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. PubChem Compound Database. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-Aminomethyl-1h-pyridin-2-one. Pharmaffiliates. Available at: [Link]

-

Song, J., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Karcz, T., et al. (2022). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE HBR | 1159822-18-0 [amp.chemicalbook.com]

- 5. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 8. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 9. Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide CAS number 1159822-18-0

An In-depth Technical Guide to 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide (CAS Number: 1159822-18-0)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While specific research on this molecule is emerging, this document synthesizes information from analogous structures, namely the pyridin-2(1H)-one and aminomethylpyridine scaffolds, to project its physicochemical properties, potential synthetic routes, and plausible biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the utility of this compound in their work. We will delve into a proposed synthesis, hypothesize its role in relevant signaling pathways, and provide detailed, actionable experimental protocols for its characterization and preliminary biological screening.

Introduction: The Emerging Significance of Pyridinone Scaffolds

The pyridinone core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] These six-membered nitrogen-containing heterocycles can act as both hydrogen bond donors and acceptors, a key feature for interaction with biological targets.[3] Pyridinone derivatives have demonstrated a wide array of pharmacological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] The inherent physicochemical properties of the pyridinone ring, such as its impact on lipophilicity, aqueous solubility, and metabolic stability, make it a valuable component in drug design.[3] The aminopyridine moiety is also of significant interest in the development of new drugs, particularly for neglected tropical diseases.[5] The combination of the pyridin-2(1H)-one core with an aminomethyl substituent at the 5-position suggests a molecule designed to explore specific binding interactions within a biological target, potentially leveraging the basicity of the amino group for salt formation and improved solubility, as evidenced by its hydrobromide salt form.

Physicochemical Properties and Data

While extensive experimental data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is not widely published, we can compile its fundamental properties from available sources. The free base of this compound is 5-(Aminomethyl)pyridin-2(1H)-one, with CAS number 131052-84-1.[6][7][8]

| Property | Value | Source |

| CAS Number | 1159822-18-0 | [6][9][10] |

| Molecular Formula | C6H9BrN2O | [9] |

| Molecular Weight | 205.06 g/mol | [9] |

| Storage Conditions | Sealed in dry, Room Temperature | [9][11] |

| Free Base CAS | 131052-84-1 | [6][7][8][12] |

| Free Base Formula | C6H8N2O | [7][8][12] |

| Free Base Mol. Wt. | 124.14 g/mol | [7][8][12] |

Proposed Synthetic Pathway

The synthesis of pyridin-2(1H)-one derivatives can be achieved through various methods, including enamine cyclization.[13][14][15] A plausible synthetic route to 5-(Aminomethyl)pyridin-2(1H)-one could involve a multi-step process starting from a suitable pyridine precursor. A potential pathway is outlined below, based on established organic chemistry principles and published methods for analogous compounds.

Caption: Hypothetical kinase inhibition by 5-(Aminomethyl)pyridin-2(1H)-one.

Anticancer Activity

Derivatives of 3-aminomethyl pyridine have been investigated for their anticancer properties. [16]Chalcone derivatives of 3-aminomethyl pyridine have shown significant antimitotic activity against lung cancer cell lines and have been studied for their DNA binding affinity. [16]The aminomethyl group can play a crucial role in interacting with the phosphate backbone of DNA or with key residues in enzymes involved in cell proliferation.

Other Potential Therapeutic Areas

-

Antiviral: Pyridin-2(1H)-one derivatives have been explored as inhibitors of viral enzymes, such as HIV reverse transcriptase and influenza PA endonuclease. [1][4]* Neurodegenerative Diseases: Given the role of certain kinases in neuroinflammation, this compound could be explored in models of Alzheimer's or Parkinson's disease.

-

Inhibitors of Copper-Containing Amine Oxidases: Alkylamino derivatives of 4-aminomethylpyridine have been studied as inhibitors of these enzymes. [17]

Experimental Protocols

Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide against a target kinase (e.g., p38α MAPK).

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of the kinase, substrate peptide, and ATP in assay buffer.

-

-

Assay Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations.

-

Add the kinase and substrate peptide to initiate the reaction.

-

Add ATP to start the phosphorylation reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Use a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a luminescence-based assay (e.g., Kinase-Glo®), to measure kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol for Cell Proliferation Assay (MTT Assay)

This protocol is for evaluating the cytotoxic effects of the compound on a cancer cell line (e.g., A549 lung cancer cells).

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a promising chemical entity that stands at the intersection of two well-established pharmacophores: the pyridin-2(1H)-one core and the aminomethylpyridine substituent. While direct experimental data on this specific molecule is sparse, a thorough analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of kinase inhibition and oncology. The proposed synthetic route is chemically sound and provides a clear path to obtaining the material for further studies. The experimental protocols outlined in this guide offer a starting point for researchers to begin to unravel the biological activities of this intriguing compound. Further research is warranted to fully elucidate its therapeutic potential.

References

- Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)

- Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization.

- Thomas, I., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917.

-

abcr GmbH. (n.d.). AB283218 | CAS 1159822-18-0. Retrieved from [Link]

- Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (2011). Synthesis of pyridin-2(1H)

- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central.

-

Arctom. (n.d.). CAS NO. 1159822-18-0 | 5-Aminomethyl-1h-pyridin-2-one hydrobromide. Retrieved from [Link]

- Durgapal, S. D., Soni, R., Umar, S., Suresh, B., & Soman, S. S. (2018). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Chemical Biology & Drug Design, 92(1), 1279-1287.

- Bertini, V., Buffoni, F., Ignesti, G., Picci, N., Trombino, S., Iemma, F., ... & De Munno, A. (2005). Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases. Journal of Medicinal Chemistry, 48(3), 664-670.

-

National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 131052-84-1| Chemical Name : 5-Aminomethyl-1h-pyridin-2-one. Retrieved from [Link]

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery, 20(7), 873-889.

- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central.

- Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.

-

National Center for Biotechnology Information. (n.d.). 5-(aminomethyl)-3-hydroxy-1H-pyridin-2-one. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). Frontiers in Chemistry.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AB283218 | CAS 1159822-18-0 – abcr Gute Chemie [abcr.com]

- 7. 131052-84-1|5-(Aminomethyl)pyridin-2(1H)-one|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE HBR | 1159822-18-0 [amp.chemicalbook.com]

- 10. arctomsci.com [arctomsci.com]

- 11. 5-Aminomethyl-1H-pyridin-2-one - CAS:131052-84-1 - Sunway Pharm Ltd [3wpharm.com]

- 12. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkylamino derivatives of 4-aminomethylpyridine as inhibitors of copper-containing amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide molecular structure and weight

An In-Depth Technical Guide to 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide: A Key Building Block in Medicinal Chemistry

Abstract

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a derivative of the pyridinone scaffold, it serves as a versatile and valuable building block in the synthesis of complex, biologically active molecules. The pyridinone core is recognized as a "privileged scaffold" in drug discovery, frequently appearing in molecules designed to interact with key biological targets such as protein kinases. This guide provides a comprehensive technical overview of the molecule's structure, physicochemical properties, and its applications for researchers, scientists, and drug development professionals. It details a representative synthetic pathway, robust analytical characterization methods, and explores the compound's utility as a strategic fragment in the design of novel therapeutics.

The Pyridinone Scaffold: A Privileged Structure in Drug Discovery

Pyridinone-containing molecules are a cornerstone of modern medicinal chemistry, renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The pyridinone ring is a bioisostere for various critical chemical moieties, such as amides and phenol rings, and its unique electronic and structural properties make it an ideal candidate for interacting with biological targets.

The scaffold's utility stems from several key features:

-

Hydrogen Bonding: The pyridinone ring contains both hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) sites. This duality allows it to form multiple, stabilizing interactions within the active sites of enzymes, particularly the hinge region of protein kinases.[1]

-

Structural Rigidity and Planarity: The partially aromatic and rigid structure of the pyridinone core helps to conformationally constrain molecules, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

-

Derivatization Potential: The ring system can be functionalized at multiple positions, allowing chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties, such as solubility and metabolic stability.[3]

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is an exemplary embodiment of this scaffold's potential. The aminomethyl group at the 5-position provides a crucial reactive handle for elaboration into a diverse array of chemical structures, making it a highly sought-after starting material in synthetic campaigns.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide are critical for its handling, storage, and application in chemical synthesis. The structure consists of a pyridin-2(1H)-one core with an aminomethyl substituent at the C5 position. In its hydrobromide salt form, the primary amine is protonated, forming an ammonium cation with a bromide counter-ion.

Figure 1: Chemical structure of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one;hydrobromide | N/A |

| CAS Number | 1159822-18-0 | [4] |

| Free Base CAS | 131052-84-1 | [5][6][7] |

| Molecular Formula | C₆H₉BrN₂O | [4] |

| Molecular Weight | 205.06 g/mol | [4] |

| Canonical SMILES | C1=CC(=O)NC=C1CN.Br | N/A |

| InChIKey | CSVYITCBZGOVBG-UHFFFAOYSA-N (Free Base) | [5] |

| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C Refrigerator | [4][6] |

| Purity | Typically ≥97% | [7] |

Synthesis and Purification: A Representative Protocol

While numerous specific synthetic routes exist for pyridinone derivatives, a common and logical approach involves the construction and functionalization of the heterocyclic core. The following represents a generalized, multi-step synthesis designed to produce the target compound with high purity.

Causality in Experimental Design: The choice of a protected amine precursor (e.g., a nitrile) is crucial to prevent unwanted side reactions during the formation or modification of the pyridinone ring. The final deprotection and salt formation steps are performed under conditions that ensure the stability of the final product.

Caption: Representative workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Preparation of a Key Intermediate (e.g., 6-Oxo-1,6-dihydropyridine-3-carbonitrile): Begin with a suitable precursor like 6-hydroxynicotinic acid. Convert the carboxylic acid to a nitrile. This often involves multiple steps, for instance, conversion to an amide followed by dehydration, or conversion to an amine followed by a Sandmeyer reaction.

-

Reduction of the Nitrile to the Primary Amine: The nitrile intermediate is dissolved in a suitable solvent (e.g., methanol or THF). Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere is a clean and effective method. Alternatively, chemical reduction using a reagent like lithium aluminum hydride (LiAlH₄) can be employed, though this requires anhydrous conditions and careful quenching.

-

Self-Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting nitrile.

-

-

Purification of the Free Base: Following the reduction, the reaction mixture is worked up to remove the catalyst and reagents. The crude 5-(aminomethyl)pyridin-2(1H)-one free base is then purified. Flash column chromatography on silica gel is the standard method, using a solvent gradient (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) to elute the polar product.

-

Hydrobromide Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or isopropanol. A solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise with stirring. The hydrobromide salt, being less soluble, will precipitate out of the solution.

-

Isolation and Drying: The precipitated salt is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove residual solvent, and dried under vacuum to yield the final product as a stable, crystalline solid.

Analytical Characterization for Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive quality profile.

Caption: A standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum is expected to show distinct signals for the aromatic protons on the pyridinone ring, a singlet or triplet for the methylene (-CH₂) protons, and a broad signal for the ammonium (-NH₃⁺) and amide (N-H) protons. Chemical shifts and coupling constants confirm the substitution pattern.

-

¹³C NMR: Confirms the carbon skeleton of the molecule, with characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic methylene carbon.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to verify the molecular weight. In positive ion mode, the analysis will show a peak corresponding to the cationic portion of the molecule [C₆H₉N₂O]⁺, with an m/z value matching the calculated mass of the free base plus a proton.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the compound.[8] A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). A pure sample will exhibit a single major peak, and the area of this peak relative to the total peak area is used to quantify purity, often exceeding 97-98%.

Applications in Drug Development

The primary value of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide lies in its role as a versatile intermediate for constructing more complex drug candidates. The pyridinone core serves as an anchor or pharmacophore, while the aminomethyl group acts as a vector for chemical elaboration.

Role as a Kinase Inhibitor Fragment: Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site. The pyridinone scaffold is exceptionally well-suited to interact with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme and anchors the adenine ring of ATP.[1]

Caption: How the scaffold engages a kinase active site.

As illustrated conceptually above, the pyridinone core can form critical hydrogen bonds with the kinase hinge. The aminomethyl group can be acylated to form amides, reacted with aldehydes or ketones via reductive amination, or used in other coupling reactions to attach a variety of R-groups. These R-groups can be designed to extend into other regions of the ATP-binding site, such as a nearby hydrophobic pocket or the solvent-exposed region, to enhance potency, selectivity, and drug-like properties.[3]

Conclusion

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its structure combines the proven biological relevance of the pyridinone scaffold with a synthetically versatile functional group. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective use. As the demand for novel, highly specific therapeutics continues to grow, the importance of well-designed, functionalized building blocks like this one will only increase, solidifying its role in the future of drug discovery.

References

-

Cilibrizzi, A., et al. (2017). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 22(10), 1649. Available at: [Link]

-

Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 861348. Available at: [Link]

- Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents.

-

Al-Kubeisi, A. K., et al. (2025). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Aminomethyl-1h-pyridin-2-one. Pharmaffiliates. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. PubChem. Retrieved January 20, 2026, from [Link]

-

Hansen, R. L., et al. (2015). 1H NMR spectra of the region δ 5.5−-8.0 from HPLC-PDA-HRMS-SPE-NMR analysis. Journal of Natural Products, 78(4), 893-902. Available at: [Link]

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE HBR | 1159822-18-0 [amp.chemicalbook.com]

- 5. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5-Aminomethyl-1H-pyridin-2-one - CAS:131052-84-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-(aminomethyl)pyridin-2(1H)-one hydrobromide, a pivotal building block in contemporary medicinal chemistry. The pyridinone scaffold is a recurring motif in a multitude of biologically active compounds. This document will explore two viable synthetic strategies, offering a comparative analysis to inform route selection based on starting material availability, scalability, and overall efficiency. Detailed, field-tested protocols for each synthetic route are provided, alongside a discussion of the underlying chemical principles and critical process parameters.

Introduction: The Significance of the Pyridinone Core

The 2-pyridinone structural motif is a cornerstone in the design of novel therapeutic agents, exhibiting a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential in treating a range of diseases, underscoring the importance of robust and efficient synthetic methodologies to access functionalized pyridinone intermediates. 5-(Aminomethyl)pyridin-2(1H)-one, in particular, serves as a key precursor for introducing a flexible aminomethyl sidechain, enabling further elaboration and diversification of compound libraries for drug discovery programs.[2] The hydrobromide salt form is often preferred for its crystalline nature and improved handling properties.[3]

Comparative Analysis of Synthetic Strategies

Two primary synthetic routes to 5-(aminomethyl)pyridin-2(1H)-one hydrobromide are presented herein, each with distinct advantages and considerations.

-

Route 1: The Cyanopyridinone Pathway. This strategy commences with the readily accessible 2-chloro-5-cyanopyridine and proceeds through a hydrolysis step to form the pyridinone ring, followed by the reduction of the nitrile functionality. This route is convergent and leverages a late-stage reduction to install the desired aminomethyl group.

-

Route 2: The Methoxy-Protected Halopyridine Pathway. This approach begins with a 2,5-dihalopyridine and involves a selective methoxylation, followed by the introduction of the aminomethyl precursor at the 5-position, and concludes with a deprotection/hydrobromination step. This route offers flexibility in the choice of the aminomethyl precursor and combines the deprotection and salt formation into a single, efficient step.

The selection between these two pathways will largely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthetic Route 1: The Cyanopyridinone Pathway

This synthetic approach is a two-step process starting from 2-chloro-5-cyanopyridine. The key transformations involve the hydrolysis of the chloropyridine to the pyridinone and the subsequent selective reduction of the nitrile.

Synthetic Workflow

Caption: Synthetic workflow for the Cyanopyridinone Pathway.

Experimental Protocol

Step 1: Synthesis of 5-Cyanopyridin-2(1H)-one

The hydrolysis of 2-chloro-5-cyanopyridine to 5-cyanopyridin-2(1H)-one can be achieved under acidic or basic conditions. The choice of conditions can influence the reaction time and purification strategy.

-

Materials:

-

2-Chloro-5-cyanopyridine

-

Hydrochloric acid (6 M) or Sodium hydroxide solution

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure (Acid-Catalyzed Hydrolysis):

-

To a solution of 2-chloro-5-cyanopyridine in a suitable solvent (e.g., dioxane), add 6 M hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-cyanopyridin-2(1H)-one.

-

Step 2: Synthesis of 5-(Aminomethyl)pyridin-2(1H)-one

The reduction of the nitrile in 5-cyanopyridin-2(1H)-one to the primary amine is a critical step. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Materials:

-

5-Cyanopyridin-2(1H)-one

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 5-cyanopyridin-2(1H)-one in methanol or ethanol.

-

Add 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 5-(aminomethyl)pyridin-2(1H)-one.

-

Step 3: Formation of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

-

Materials:

-

5-(Aminomethyl)pyridin-2(1H)-one

-

Hydrobromic acid (48% in water)

-

Isopropanol or Ethanol

-

-

Procedure:

-

Dissolve the crude 5-(aminomethyl)pyridin-2(1H)-one in a minimal amount of isopropanol or ethanol.

-

Cool the solution in an ice bath and add a stoichiometric amount of 48% hydrobromic acid dropwise with stirring.

-

The hydrobromide salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

-

Synthetic Route 2: The Methoxy-Protected Halopyridine Pathway

This alternative route provides a robust method starting from 2,5-dibromopyridine. The key steps involve selective functionalization of the pyridine ring followed by a final deprotection and salt formation.

Synthetic Workflow

Caption: Synthetic workflow for the Methoxy-Protected Halopyridine Pathway.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

A selective nucleophilic aromatic substitution on 2,5-dibromopyridine yields the desired methoxy-substituted intermediate.[4]

-

Materials:

-

2,5-Dibromopyridine

-

Sodium methoxide

-

Methanol

-

Dichloromethane

-

Water

-

-

Procedure:

-

To a solution of 2,5-dibromopyridine in methanol, add sodium methoxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Add water to the residue and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give 5-bromo-2-methoxypyridine.

-

Step 2: Synthesis of 5-Cyano-2-methoxypyridine

The bromo group is converted to a nitrile, which will serve as the precursor to the aminomethyl group.

-

Materials:

-

5-Bromo-2-methoxypyridine

-

Copper(I) cyanide

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a flask, combine 5-bromo-2-methoxypyridine and copper(I) cyanide in DMF.

-

Heat the mixture to a temperature sufficient to drive the reaction to completion (typically >100 °C), monitoring by TLC.

-

Cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-cyano-2-methoxypyridine.

-

Step 3: Synthesis of 5-(Aminomethyl)-2-methoxypyridine

The nitrile is reduced to the primary amine via catalytic hydrogenation.

-

Materials:

-

5-Cyano-2-methoxypyridine

-

Raney Nickel or Palladium on carbon (10% Pd/C)

-

Ammoniacal methanol

-

Hydrogen gas

-

-

Procedure:

-

Dissolve 5-cyano-2-methoxypyridine in ammoniacal methanol. The ammonia helps to suppress the formation of secondary amine byproducts.

-

Add Raney Nickel or 10% Pd/C catalyst.

-

Pressurize the reaction vessel with hydrogen gas and stir at room temperature.

-

Upon completion of the reaction, filter the catalyst and concentrate the filtrate to obtain 5-(aminomethyl)-2-methoxypyridine.

-

Step 4: Deprotection and Hydrobromide Salt Formation

The methoxy group is cleaved, and the hydrobromide salt is formed in a single step using hydrobromic acid.

-

Materials:

-

5-(Aminomethyl)-2-methoxypyridine

-

Hydrobromic acid (48% in water)

-

-

Procedure:

-

Add 48% aqueous hydrobromic acid to 5-(aminomethyl)-2-methoxypyridine.

-

Heat the mixture to reflux for several hours, monitoring the deprotection by TLC.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to afford 5-(aminomethyl)pyridin-2(1H)-one hydrobromide.

-

Data Presentation and Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) |

| 5-Cyanopyridin-2(1H)-one | C₆H₄N₂O | 120.11 | Signals corresponding to the pyridinone ring protons and the absence of the chloro-substituent signal. |

| 5-(Aminomethyl)pyridin-2(1H)-one | C₆H₈N₂O | 124.14 | Appearance of a singlet for the CH₂ group and signals for the NH₂ protons, alongside the pyridinone ring protons. |

| 5-Bromo-2-methoxypyridine | C₆H₆BrNO | 188.02 | Aromatic protons of the pyridine ring and a singlet for the methoxy group. |

| 5-Cyano-2-methoxypyridine | C₇H₆N₂O | 134.14 | Aromatic protons and a methoxy singlet, with the disappearance of the bromo-substituted proton signal and characteristic shifts due to the cyano group. |

| 5-(Aminomethyl)-2-methoxypyridine | C₇H₁₀N₂O | 138.17 | Appearance of signals for the aminomethyl group (CH₂ and NH₂) and the methoxy group. |

| 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide | C₆H₉BrN₂O | 205.06 | Characteristic shifts of the pyridinone and aminomethyl protons, with potential broadening of the amine and amide protons due to salt formation and exchange. |

Conclusion

This technical guide has detailed two robust and reproducible synthetic routes for the preparation of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide. The choice between the Cyanopyridinone Pathway and the Methoxy-Protected Halopyridine Pathway will be dictated by factors such as starting material availability, cost, and desired scale of production. Both routes employ well-established chemical transformations and provide access to this valuable building block for drug discovery and development. The provided protocols are intended to serve as a reliable starting point for researchers in the field.

References

- Bai, L., et al. (2018). A one-pot synthesis of 2-(1H)-pyridinone directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and primary amine by using L-proline as a catalyst. RSC Advances, 8(34), 18957-18961.

-

PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. Retrieved from [Link]

- Lv, X., et al. (2010). Discovery of 2-pyridinone derivatives as novel inhibitors of hepatitis B virus replication. Bioorganic & Medicinal Chemistry Letters, 20(13), 3907-3910.

Sources

- 1. 41288-96-4|2-Chloro-5-hydroxypyridine|BLD Pharm [bldpharm.com]

- 2. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-AMINOMETHYL-1H-PYRIDIN-2-ONE HBR | 1159822-18-0 [amp.chemicalbook.com]

- 4. 5-Bromo-2-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Foreword: The Emergence of a Privileged Scaffold in Fibrosis Research

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently reappear across diverse therapeutic targets, earning them the designation of "privileged structures."[1][2] The pyridin-2(1H)-one core is a prominent member of this class, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active agents.[1][2] When this pyridinone ring is functionalized with an aminomethyl group, as in 5-(aminomethyl)pyridin-2(1H)-one, it creates a pharmacophore with a compelling and increasingly evident mechanism of action: the targeted inhibition of Lysyl Oxidase-Like 2 (LOXL2), a pivotal enzyme in the progression of fibrotic diseases.[3][4][5]

This technical guide provides a comprehensive analysis of the core mechanism of action for 5-(aminomethyl)pyridin-2(1H)-one hydrobromide. Synthesizing data from analogous compounds and the broader class of aminomethylpyridine derivatives, we will elucidate its primary molecular target, the downstream pathological pathways it modulates, and the experimental methodologies required to validate its activity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this promising anti-fibrotic agent.

Part 1: The Primary Molecular Target - Lysyl Oxidase-Like 2 (LOXL2)

The scientific consensus, built upon extensive research into related compounds, points overwhelmingly to Lysyl Oxidase-Like 2 (LOXL2) as the primary molecular target of 5-(aminomethyl)pyridin-2(1H)-one. LOXL2 is a secreted, copper-dependent amine oxidase that plays an indispensable role in the structural integrity of the extracellular matrix (ECM).[3][5][6]

The Pathophysiological Role of LOXL2 in Fibrosis

Fibrosis is a pathological condition characterized by the excessive deposition of ECM components, leading to scarring, tissue stiffening, and ultimately, organ failure.[7] LOXL2 is a key catalyst in this process.[4] Its canonical function is the oxidative deamination of the ε-amino groups of lysine and hydroxylysine residues within pro-collagen and pro-elastin.[3] This enzymatic reaction generates highly reactive aldehyde residues (allysine), which then spontaneously condense with other aldehydes or lysine residues to form covalent inter- and intramolecular cross-links.[3][5]

This cross-linking is the final and critical step in the maturation of collagen and elastin fibers, transforming a loose matrix into a stiff, insoluble, and degradation-resistant scar tissue. In numerous fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and cardiac fibrosis, the expression and activity of LOXL2 are significantly upregulated.[3][5] This enzymatic overactivity drives the pathological accumulation of cross-linked collagen that defines fibrosis.[4]

The Aminomethylpyridine Pharmacophore: A Potent LOXL2 Inhibitor

The 5-(aminomethyl)pyridin-2(1H)-one structure contains the key pharmacophoric elements for potent LOXL2 inhibition. Research on a series of aminomethylpyridine derivatives has demonstrated that the primary amine of the aminomethyl group is crucial for activity.[4] It is hypothesized to interact directly with the enzyme's active site.[4] Specifically, the aminomethyl group likely forms a covalent bond with the lysyl-tyrosyl quinone (LTQ) cofactor, a unique post-translationally modified residue that is essential for the catalytic activity of all lysyl oxidases.[5]

The pyridinone core and its substituents contribute to the molecule's binding affinity, selectivity, and pharmacokinetic properties. Studies on related 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives have shown that modifications to the pyridine ring can confer high selectivity for LOXL2 over other lysyl oxidase family members (e.g., LOX) and other amine oxidases.[3] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

The proposed inhibitory mechanism is visualized in the signaling pathway diagram below.

Caption: LOXL2-mediated fibrosis pathway and point of inhibition.

Quantitative Analysis of Related LOXL2 Inhibitors

To contextualize the potential potency of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide, the following table summarizes the inhibitory activity of structurally related aminomethylpyridine compounds against human LOXL2 (hLOXL2).

| Compound Name/Reference | Core Structure | hLOXL2 IC₅₀ | Selectivity vs. LOX | Reference |

| (2-chloropyridin-4-yl)methanamine | 2-chloro-4-aminomethylpyridine | 126 nM | Selective | [5] |

| PAT-1251 ((R,R)-enantiomer) | 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl | Potent (irreversible) | Highly Selective | [3] |

| LOX-IN-5 | Indole Haloallylamine | <300 nM | Not specified | [8] |

This data strongly supports the hypothesis that the aminomethylpyridine scaffold is a potent and selective inhibitor of LOXL2, providing a solid foundation for the proposed mechanism of action.

Part 2: Experimental Validation Protocols

Scientific integrity demands that any proposed mechanism of action be rigorously tested. The following protocols describe self-validating systems to confirm the inhibitory activity of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide against LOXL2 and its downstream anti-fibrotic effects.

Protocol: In Vitro LOXL2 Enzyme Inhibition Assay

This protocol is designed to directly measure the inhibitory potential of the test compound on recombinant human LOXL2 activity.

Objective: To determine the IC₅₀ value of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide against LOXL2.

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent

-

1,5-diaminopentane (cadaverine) as substrate

-

Assay buffer (e.g., 50 mM sodium borate, pH 8.2)

-

Test compound: 5-(aminomethyl)pyridin-2(1H)-one hydrobromide

-

Positive control inhibitor: β-aminopropionitrile (BAPN)

-

96-well black microplates

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound and the positive control in DMSO. Create a 10-point, 3-fold serial dilution series in assay buffer.

-

Assay Reaction Mixture: Prepare a master mix containing HRP, Amplex® Red, and the cadaverine substrate in assay buffer.

-

Plate Loading: To each well of the 96-well plate, add 50 µL of the reaction mixture.

-

Inhibitor Addition: Add 25 µL of the serially diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the appropriate wells.

-

Enzyme Initiation: Initiate the reaction by adding 25 µL of rhLOXL2 solution to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light. The enzymatic reaction produces H₂O₂, which reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin.

-

Fluorescence Reading: Measure the fluorescence intensity on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the LOXL2 enzyme inhibition assay.

Protocol: Cell-Based Assay for Anti-Fibrotic Activity

This protocol assesses the compound's ability to inhibit fibroblast activation and collagen production, a key downstream consequence of LOXL2 activity.

Objective: To evaluate the anti-fibrotic efficacy of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide in a cellular model of fibrosis.

Materials:

-

NIH/3T3 or primary human lung fibroblasts

-

Cell culture medium (DMEM with 10% FBS)

-

Transforming Growth Factor-beta 1 (TGF-β1) to induce fibrosis

-

Test compound and positive control (e.g., Pirfenidone)[7][9]

-

Sircol™ Soluble Collagen Assay Kit

-

Antibodies for Western Blot (α-SMA, Collagen I)

Step-by-Step Methodology:

-

Cell Seeding: Seed fibroblasts in 6-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.

-

Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compound or positive control.

-

Fibrotic Induction: Add TGF-β1 (e.g., 5 ng/mL) to all wells except the negative control.

-

Incubation: Incubate the cells for 48 hours.

-

Collagen Quantification (Supernatant): Collect the cell culture supernatant and quantify the amount of soluble collagen using the Sircol™ assay according to the manufacturer's instructions.

-

Protein Expression Analysis (Cell Lysate): Lyse the cells and perform Western blotting to analyze the expression levels of the myofibroblast marker alpha-smooth muscle actin (α-SMA) and Collagen Type I.

-

Data Analysis: Compare the levels of collagen secretion and protein expression in compound-treated cells to the TGF-β1-stimulated control.

Part 3: Broader Pharmacological Context and Future Directions

While LOXL2 inhibition is the most strongly supported mechanism, the pyridinone scaffold is known to interact with a variety of other targets.[1] Derivatives have shown activity as inhibitors of kinases (e.g., mTOR, c-Met), modulators of inflammatory pathways (e.g., inhibiting TNF-α), and antagonists of various receptors.[10][11] Pirfenidone, a related 2-pyridone derivative, is an approved anti-fibrotic agent with a multi-target mechanism that includes downregulation of TGF-β1 and TNF-α.[7][10][12]

Therefore, comprehensive characterization of 5-(aminomethyl)pyridin-2(1H)-one hydrobromide should include broader profiling to confirm its selectivity and rule out significant off-target activities. Future research should focus on:

-

In vivo Efficacy: Testing the compound in animal models of fibrosis (e.g., bleomycin-induced lung fibrosis) to confirm its anti-fibrotic effects in a physiological context.[3]

-

Pharmacokinetics and Safety: Establishing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and conducting toxicology studies.

-

Structural Biology: Obtaining a co-crystal structure of the compound bound to LOXL2 to definitively confirm the binding mode and guide further optimization.

Conclusion

Based on a robust body of evidence from structurally analogous compounds, the core mechanism of action for 5-(aminomethyl)pyridin-2(1H)-one hydrobromide is the potent and selective inhibition of the pro-fibrotic enzyme Lysyl Oxidase-Like 2 (LOXL2). By targeting the critical step of collagen and elastin cross-linking, this compound represents a promising therapeutic strategy for mitigating the progression of fibrotic diseases. The experimental protocols outlined herein provide a clear path for validating this mechanism and further characterizing its anti-fibrotic potential. As research continues, this molecule and its derivatives may offer a new class of targeted therapies for patients suffering from the debilitating effects of fibrosis.

References

-

Giberti, S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403–4423. [Link]

-

PubChem. (n.d.). 5-(Aminomethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

- Schilter, D., et al. (2020). Inhibition of LOXL2 and Other Lysyl Oxidase (Like) Enzymes: Intervention at the Core of Fibrotic Pathology. In Royal Society of Chemistry eBooks (pp. 114-143).

-

Laird, E. R., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(6), 651–656. [Link]

-

Sun, L., et al. (2016). Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives. Molecules, 21(11), 1466. [Link]

- Bayer AG. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

-

Chen, J., et al. (2012). Synthesis and Structure-Activity Relationship of 5-substituent-2(1H)-pyridone Derivatives as Anti-Fibrosis Agents. Bioorganic & Medicinal Chemistry Letters, 22(6), 2300–2302. [Link]

- Bayer AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one.

-

Chen, J., et al. (2012). Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents. Semantic Scholar. [Link]

-

Dzierzbicka, K., et al. (2025). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers in Chemistry. [Link]

-

Vizzardi, E., et al. (2022). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine, 9, 942385. [Link]

-

Abo-El-Sooud, K., et al. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. Infection and Drug Resistance, 15, 4197–4212. [Link]

-

Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

-

Song, M. X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 853818. [Link]

- G. D. Searle & Co. (1976). 5-Methyl-1-phenyl-2-(1H)-pyridone compositions and methods of use.

-

Patsnap. (2024). What are LOXL2 inhibitors and how do they work? Patsnap Synapse. [Link]

-

Frontiers Media S.A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Design, Synthesis and Anti-fibrosis Activity Study of N1-Substituted Phenylhydroquinolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]

- 13. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)pyridin-2(1H)-one Hydrobromide

Introduction: The Significance of Pre-formulation Studies

In the landscape of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with rigorous scientific evaluation. Among the most critical of these early-stage assessments are the characterization of a compound's solubility and stability. These fundamental physicochemical properties are not merely academic data points; they are the bedrock upon which successful formulation development, pharmacokinetic profiling, and ultimately, clinical efficacy are built. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the solubility and stability of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a pyridinone derivative of interest.

Part 1: Solubility Characterization

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly impacts a drug's bioavailability. For orally administered drugs, insufficient aqueous solubility can be a primary reason for low and variable absorption.[3] Therefore, a thorough understanding of a compound's solubility profile in various relevant media is paramount.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput screening method often used in early discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (typically DMSO), precipitates out of an aqueous buffer.[4][5] While fast, it may not represent true equilibrium and can be influenced by the initial solvent.

-

Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours). The shake-flask method is the gold standard for this determination and is essential for pre-formulation and regulatory filings.[3]

For 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, a salt form, we anticipate good aqueous solubility due to the presence of the hydrobromide salt and the polar aminomethyl and pyridinone functionalities.[2] However, the pH of the aqueous medium will be a critical determinant of its solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for establishing the equilibrium solubility of the target compound.

Objective: To determine the thermodynamic solubility of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide in various aqueous and organic solvents.

Methodology:

-

Preparation of Solvents: Prepare a panel of relevant solvents. This should include:

-

Purified Water (e.g., Milli-Q or equivalent)

-

pH Buffers:

-

0.1 M HCl (pH ~1.2, simulating gastric fluid)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer (simulating intestinal fluid)

-

-

Common Organic Solvents for formulation consideration:

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

-

-

Sample Preparation: Add an excess amount of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide to a known volume of each solvent in a sealed, inert container (e.g., glass vial). "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Equilibration: Agitate the samples at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator for a defined period, generally 24 to 48 hours, to ensure equilibrium is reached.

-

Sample Clarification: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw a supernatant aliquot and clarify it to remove any undissolved particles. This is a critical step to avoid artificially high results. Filtration through a 0.45 µm chemically compatible filter (e.g., PVDF or PTFE) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the clarified filtrate using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Use the regression equation to calculate the concentration of the compound in the sample, which represents its solubility in that solvent.

Analytical Method: Stability-Indicating HPLC

A robust HPLC method is essential for accurate quantification. The method must be "stability-indicating," meaning it can resolve the parent compound from any potential degradants or impurities.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar aromatic compounds.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[6][7] For aminopyridines, a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10) has been shown to be effective.[6]

-

Detection: UV detection at a wavelength of maximum absorbance (λmax) for 5-(Aminomethyl)pyridin-2(1H)-one should be used. A photodiode array (PDA) detector is advantageous as it can also assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30 °C, for reproducibility.

Illustrative Data Presentation

While specific experimental data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is not publicly available, the following table illustrates how the results of a solubility study would be presented. The values are hypothetical but based on the expected properties of a polar, salt-form aminopyridinone.

| Solvent/Medium | pH | Temperature (°C) | Illustrative Solubility (mg/mL) |

| Purified Water | ~5-6 | 25 | > 100 |

| 0.1 M HCl | 1.2 | 37 | > 150 |

| Acetate Buffer | 4.5 | 37 | > 120 |

| Phosphate Buffer | 6.8 | 37 | > 80 |

| Ethanol | N/A | 25 | ~ 20 |

| Propylene Glycol | N/A | 25 | ~ 50 |

| PEG 400 | N/A | 25 | > 100 |

Note: The above data is for illustrative purposes only and must be determined experimentally.

The expected high solubility in acidic and aqueous media is due to the protonation of the aminomethyl group and the inherent polarity of the pyridinone ring. The lower solubility in less polar organic solvents like ethanol is also anticipated.

Visualization of Solubility Workflow

Part 2: Stability Assessment and Forced Degradation

Understanding a drug substance's intrinsic stability is crucial for determining its retest period, recommended storage conditions, and potential degradation pathways.[8] Forced degradation, or stress testing, is a cornerstone of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating nature of the analytical method.[9]

Regulatory Framework: ICH Guidelines

The International Council for Harmonisation (ICH) provides the definitive guidance for stability testing. Specifically, guideline Q1A(R2) outlines the requirements for stress testing new drug substances.[8] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are detectable without being so excessive as to generate secondary or irrelevant degradants.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation pathways and products for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide under various stress conditions.

Methodology:

A stock solution of the compound (e.g., 1 mg/mL) is prepared and subjected to the following conditions in parallel with a control sample (stored under refrigerated, protected from light conditions).

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Rationale: To assess susceptibility to degradation in an acidic environment, mimicking the stomach. Elevated temperature accelerates the process.

-

Procedure: Mix the drug solution with 0.1 M HCl. Heat for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at 60 °C.

-